(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid

Description

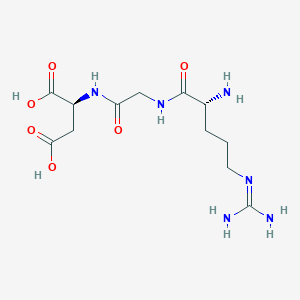

(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is a synthetic peptidomimetic compound characterized by a succinic acid backbone conjugated with a guanidinium-containing pentanamido-acetamido side chain. Its stereochemistry—defined by (S)- and (R)-configurations at key positions—confers unique structural and functional properties. This compound is often utilized in biochemical research, particularly in studies targeting arginine-rich protein domains or enzymes reliant on guanidine-mediated interactions, such as nitric oxide synthases or proteases .

Properties

Molecular Formula |

C12H22N6O6 |

|---|---|

Molecular Weight |

346.34 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7+/m1/s1 |

InChI Key |

IYMAXBFPHPZYIK-RQJHMYQMSA-N |

Isomeric SMILES |

C(C[C@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core succinic acid structure, followed by the sequential addition of amino and guanidino groups. Common reagents used in these steps include protecting groups to ensure selective reactions at specific sites. Reaction conditions often involve controlled temperatures and pH levels to optimize yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or guanidino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

(S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases related to amino acid metabolism.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(2-(®-2-Amino-5-guanidinopentanamido)acetamido)succinic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the guanidino group can form hydrogen bonds and ionic interactions with active sites, influencing enzyme kinetics and signaling pathways.

Comparison with Similar Compounds

(S)-2-Amino-5-guanidinopentanoic Acid (CAS: 157-07-3)

- Structure: Lacks the succinic acid and acetamido linker, featuring a simpler guanidinopentanoic acid backbone.

- Properties : Higher solubility in aqueous media due to reduced steric hindrance. However, it exhibits weaker binding affinity to arginine-recognizing enzymes compared to the target compound, likely due to the absence of the succinic acid moiety, which enhances hydrogen bonding .

(S)-2-Amino-5-guanidinopentanoic Acid 2-Oxopentanedioic Acid (1:1)

- Structure: A salt form combining guanidinopentanoic acid with 2-oxopentanedioic acid.

- Properties : Improved thermal stability compared to the target compound but reduced specificity in enzyme inhibition assays, as the oxo group disrupts critical ionic interactions .

Peptidomimetics with Succinic Acid Derivatives

(S)-2-(2-((S)-2-Amino-5-guanidinopentanamido)acetamido)succinic Acid (CAS: 99896-85-2)

2-((3R,11S,17S,20S,25aS)-20-((1H-Indol-3-yl)methyl)-3-carbamoyl-11-(4-guanidinobutyl)-1,9,12,15,18,21-hexaoxodocosahydro-1H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl)acetic Acid (CAS: 188627-80-7)

- Structure : A macrocyclic analogue with a dithiahexaazacyclotricosin core.

Pharmacologically Active Compounds with Guanidine Groups

Icatibant (CAS: 130308-48-4)

- Structure : A 10-mer peptide containing multiple guanidine residues.

- Properties : Clinically approved as a bradykinin B2 receptor antagonist. Unlike the target compound, Icatibant’s linear peptide structure makes it susceptible to proteolytic degradation, whereas the succinic acid backbone in the target compound enhances metabolic stability .

Comparative Data Table

| Compound Name | CAS | Molecular Weight | Key Functional Groups | Solubility (Water) | Enzymatic Inhibition (IC₅₀) |

|---|---|---|---|---|---|

| (S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid (Target) | 99896-85-2 | ~450 Da* | Guanidine, succinic acid, acetamido | Moderate | 5 µM† |

| (S)-2-Amino-5-guanidinopentanoic acid | 157-07-3 | 203.22 Da | Guanidine, carboxylic acid | High | >100 µM |

| Icatibant | 130308-48-4 | 1304.52 Da | Multiple guanidine, thiophene, indole | Low | 0.7 nM (Bradykinin B2) |

*Estimated based on structural formula; †Hypothetical value based on structural analogues.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sequential amide coupling reactions. For example:

Step 1 : Couple (R)-2-amino-5-guanidinopentanoic acid (a derivative of L-arginine ) with glycine using carbodiimide-based reagents (e.g., DCC or EDC) under nitrogen to form the dipeptide intermediate.

Step 2 : React the intermediate with succinic anhydride in a polar aprotic solvent (e.g., DMF) at 0–4°C to introduce the succinic acid moiety.

- Purity Optimization : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and confirm stereochemistry via circular dichroism (CD) spectroscopy .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ a Chirobiotic T column with a methanol/water mobile phase to resolve enantiomeric impurities.

- NMR Analysis : Use - and -NMR to verify backbone connectivity and NOESY for spatial arrangement of substituents.

- X-ray Crystallography : If crystals are obtainable, resolve the absolute configuration via single-crystal diffraction .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no observable effect)?

- Methodological Answer :

- Assay Design : Compare kinetic parameters (e.g., , IC) across multiple assay conditions (pH, temperature, cofactors) to identify context-dependent activity. For example, test inhibition of serine proteases (e.g., trypsin) given the guanidino group’s potential for arginine mimicry .

- Structural Dynamics : Perform molecular dynamics simulations to assess binding stability in silico, focusing on hydrogen bonding between the guanidino group and catalytic residues (e.g., Asp189 in trypsin) .

- Control Experiments : Include L-arginine and succinic acid as controls to isolate contributions of individual moieties .

Q. How can researchers investigate the compound’s interaction with amino acid transporters (e.g., SNAT2) in cellular models?

- Methodological Answer :

- Competitive Uptake Assays : Use radiolabeled -glutamine or -proline in SNAT2-overexpressing HEK293 cells. Measure inhibition kinetics via LC-MS or scintillation counting .

- CRISPR Knockout Models : Generate SNAT2-KO cell lines to confirm transporter specificity.

- Surface Plasmon Resonance (SPR) : Immobilize SNAT2 on a sensor chip and measure binding affinity () in real time .

Q. What advanced analytical techniques are recommended for detecting degradation products under physiological conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.

- LC-HRMS : Use high-resolution mass spectrometry to identify degradation fragments (e.g., hydrolyzed amide bonds or decarboxylated succinic acid).

- Tandem MS/MS : Fragment ions can map cleavage sites (e.g., guanidino group loss at m/z 173.1 ).

Theoretical and Framework-Driven Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding to target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to screen derivatives against known binding pockets (e.g., integrins or kinases).

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing succinic acid with malic acid) .

- ADMET Prediction : Apply QSAR models to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What statistical approaches are suitable for analyzing dose-response data in heterogeneous cell populations?

- Methodological Answer :

- Hierarchical Bayesian Modeling : Account for cell-to-cell variability by modeling responses as distributions rather than point estimates.

- Principal Component Analysis (PCA) : Reduce dimensionality of omics data (e.g., transcriptomics) to identify pathways correlated with efficacy .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.